molecular formula C21H27N5O6 B13382392 Bz(4-OH)-Gly-DL-His-DL-Leu-OH

Bz(4-OH)-Gly-DL-His-DL-Leu-OH

Cat. No.: B13382392
M. Wt: 445.5 g/mol
InChI Key: IHVRJTCVMKJNRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-Hydroxyhippuryl-histidyl-leucine is a synthetic peptide compound with the molecular formula C21H27N5O6. It is composed of a sequence of amino acids, specifically leucine, histidine, and a derivative of hippuric acid. This compound is often used in biochemical research due to its specific interactions with enzymes and other biological molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-Hydroxyhippuryl-histidyl-leucine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds. After the coupling reactions, the protecting groups are removed to yield the final peptide .

Industrial Production Methods

In an industrial setting, the production of P-Hydroxyhippuryl-histidyl-leucine may involve automated peptide synthesizers that can efficiently handle the repetitive coupling and deprotection steps. These machines use solid-phase peptide synthesis (SPPS) techniques, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and handling .

Chemical Reactions Analysis

Types of Reactions

P-Hydroxyhippuryl-histidyl-leucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

P-Hydroxyhippuryl-histidyl-leucine is widely used in scientific research, particularly in the following fields:

Mechanism of Action

P-Hydroxyhippuryl-histidyl-leucine exerts its effects primarily through its interaction with enzymes. It acts as a substrate for enzymes such as angiotensin I-converting enzyme (ACE), where it is hydrolyzed to produce specific products. The molecular targets include the active sites of these enzymes, and the pathways involved are related to peptide hydrolysis and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

P-Hydroxyhippuryl-histidyl-leucine is unique due to the presence of the hydroxyl group on the benzene ring, which allows for additional chemical reactivity and interactions. This makes it a valuable tool in biochemical research for studying enzyme kinetics and peptide interactions .

Properties

IUPAC Name

2-[[2-[[2-[(4-hydroxybenzoyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O6/c1-12(2)7-17(21(31)32)26-20(30)16(8-14-9-22-11-24-14)25-18(28)10-23-19(29)13-3-5-15(27)6-4-13/h3-6,9,11-12,16-17,27H,7-8,10H2,1-2H3,(H,22,24)(H,23,29)(H,25,28)(H,26,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVRJTCVMKJNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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